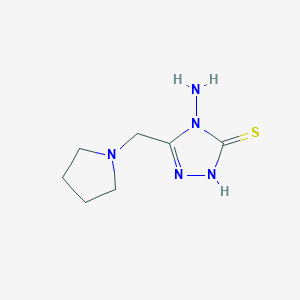

4-Amino-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

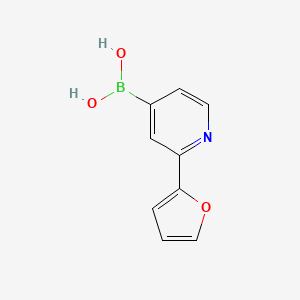

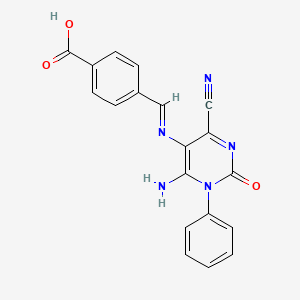

The compound “4-Amino-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups including an amino group (-NH2), a pyrrolidine ring (a five-membered ring with one nitrogen atom), a triazole ring (a five-membered ring with two nitrogen atoms and three carbon atoms), and a thiol group (-SH). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would be quite complex. The presence of multiple rings (the pyrrolidine and triazole) would likely result in a rigid structure. The amino and thiol groups could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, thanks to its multiple functional groups. For example, the amino group could participate in condensation reactions, the thiol group could undergo oxidation, and the rings could potentially undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its functional groups. For example, the presence of polar functional groups like the amino and thiol groups would likely make the compound polar and potentially soluble in water .Scientific Research Applications

4-Amino-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications. It has been used in the synthesis of various compounds, such as amino acids, peptides, and other small molecules. It has also been used in the synthesis of polymers, such as polyurethanes, polyamides, and polyesters. This compound has also been used in the synthesis of drugs, such as antifungal agents and antiviral agents. Additionally, this compound has been used in the synthesis of dyes and pigments.

Mechanism of Action

4-Amino-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is believed to act as a nucleophile in the presence of a base. It is thought to react with electrophilic species, such as carbonyls, to form a covalent bond. This reaction is believed to be the basis for many of the applications of this compound in scientific research.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound may have some effects on the metabolism of certain compounds, such as amino acids. Additionally, this compound may have some effects on the regulation of certain enzymes, such as kinases and phosphatases.

Advantages and Limitations for Lab Experiments

4-Amino-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easily synthesized. Additionally, it is a relatively stable compound, and it is not toxic. The main limitation of this compound is that it is a relatively new compound, and its effects on biochemical and physiological processes are not yet fully understood.

Future Directions

In the future, 4-Amino-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol may be used in the synthesis of a variety of compounds, including drugs, dyes, and pigments. Additionally, further research may be conducted to determine the biochemical and physiological effects of this compound. Additionally, this compound may be used in the development of new synthetic methods, such as the use of thiols in organic synthesis. Finally, this compound may be used in the development of new therapeutic agents, such as antifungal and antiviral agents.

Synthesis Methods

4-Amino-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol can be synthesized through a variety of methods. The most common method involves the reaction of pyrrolidine-1-ylmethyl-1,2,4-triazole with thiourea in the presence of a base. This reaction produces this compound as the major product. Other methods of synthesis include the reaction of pyrrolidine-1-ylmethyl-1,2,4-triazole with thiocyanic acid, and the reaction of pyrrolidine-1-ylmethyl-1,2,4-triazole with thiosulfonic acid.

properties

IUPAC Name |

4-amino-3-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5S/c8-12-6(9-10-7(12)13)5-11-3-1-2-4-11/h1-5,8H2,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULJONNSHWIAPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=NNC(=S)N2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342479.png)

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy)]benzaldehyde; 98%](/img/structure/B6342501.png)

![3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone; 98%](/img/structure/B6342520.png)